N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c17-11-2-4-12(5-3-11)19-16(21)15(20)18-8-10-1-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOILTBRAUIYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile and 4-fluoroaniline.
Amidation: The final step involves the reaction of [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine with 4-fluoroaniline under appropriate conditions to form N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Corresponding amines from the reduction of amide groups.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(4-fluorophenyl)ethanediamide involves its interaction with molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with specific binding sites, while the fluorophenyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features
The compound is compared below with three analogs identified in the evidence:
Analysis of Substituent Effects
- Benzodioxolyl Group : Present in all compounds, this moiety likely contributes to π-π stacking and metabolic stability.
- 4-Fluorophenyl : Exclusive to the target compound and two analogs, fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets or enzymes.
- Piperazinyl Groups () : The piperazine ring introduces basicity and solubility, which could enhance bioavailability compared to the target compound’s simpler methyl group .
- Tetrahydrofuran () : The oxygen-containing heterocycle may modulate polarity and hydrogen-bonding capacity, altering pharmacokinetics .
Computational and Experimental Insights
- QOD (): Demonstrated activity in a cubic simulation box with falcipain-2, a cysteine protease critical in malaria pathogenesis. The tetrahydroquinolin group may facilitate stronger hydrophobic interactions with the enzyme’s active site compared to the target compound’s fluorophenyl group .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-fluorophenyl)ethanediamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzodioxole moiety, which is known for its diverse biological activities. The molecular formula is , and its molecular weight is approximately 320.34 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it phosphorylates proteins such as NFATC1 and MAPT/TAU, which are crucial for T-cell activation and neuronal function respectively .
- Regulation of Gene Expression : By modulating the phosphorylation state of transcription factors like CLOCK and BMAL1, the compound influences circadian rhythms and gene regulation associated with metabolic processes .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, potentially through disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Case Studies
- Larvicidal Activity Against Aedes aegypti : A study investigated the larvicidal effects of related benzodioxole derivatives against Aedes aegypti, the vector for several viral diseases. Compounds with similar structural features showed significant larvicidal activity, indicating that this compound may also possess similar properties .
- Cytotoxicity Assessment : In vitro studies have evaluated the cytotoxic effects of the compound on human peripheral blood mononuclear cells (PBMCs). Results indicated no significant cytotoxicity at concentrations up to 5200 μM, suggesting a favorable safety profile for potential therapeutic applications .
Research Findings
Q & A
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to serotonin receptors (5-HT₂A) or falcipain-2 (antimalarial target), prioritizing poses with lowest ΔG .
- Molecular dynamics (MD) : Simulate ligand-receptor stability (50–100 ns trajectories) in GROMACS, analyzing RMSD/RMSF to assess binding .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with fluorophenyl, hydrophobic contacts with benzodioxole) .
What strategies refine its crystal structure using SHELX?
Advanced
For high-resolution refinement:
- Twinning detection : Use SHELXL’s BASF parameter for twinned crystals; apply HKLF 5 format for data integration .
- Disorder modeling : PART and SUMP commands resolve overlapping benzodioxole/fluorophenyl groups .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate geometry via Coot’s Ramachandran plots .
What are the primary pharmacological targets based on structural analogs?
Basic
Analog studies suggest:
- Neurotransmitter receptors : Serotonin (5-HT₂A) and dopamine (D₂) due to benzodioxole’s similarity to psychoactive phenethylamines .
- Enzymes : Falcipain-2 (antimalarial target) via fluorophenyl’s halogen bonding .
- Angiogenesis pathways : Inhibition of VEGF signaling via morpholine/amide interactions in related compounds .
How to design experiments assessing metabolic stability?
Q. Advanced
- In vitro assays : Incubate with liver microsomes (human/rat), monitor degradation via LC-MS/MS over 0–120 minutes .
- Metabolite ID : Use high-resolution MS (Q-TOF) to detect hydroxylation or demethylation products .
- Solubility optimization : Adjust formulations (e.g., PEG-400 co-solvents) to enhance bioavailability .
What analytical techniques differentiate isomeric impurities?
Q. Advanced
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) to resolve enantiomers, with mobile phases of hexane:isopropanol (90:10) .
- 2D NMR : ROESY correlations identify spatial proximity of fluorophenyl and benzodioxole groups .
- X-ray powder diffraction : Compare experimental vs. simulated patterns to detect polymorphic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
